molecular formula C34H36N4O4S B4295211 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B4295211
M. Wt: 596.7 g/mol
InChI Key: DYRVGZIBEJJVEX-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a benzenesulfonamide moiety, and multiple ethoxy and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phthalazin-1-yl structure, followed by the introduction of the benzenesulfonamide group and the ethoxy and methyl substituents. Common reagents used in these reactions include various sulfonyl chlorides, amines, and ethoxy-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cellular signaling pathways, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazin-1-yl derivatives, benzenesulfonamides, and compounds with ethoxy and methyl substituents. Examples include:

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 2-(p-Tolyl)ethylamine

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O4S/c1-5-41-30-18-14-25(21-31(30)42-6-2)19-20-35-43(39,40)32-22-26(15-13-24(32)4)33-28-9-7-8-10-29(28)34(38-37-33)36-27-16-11-23(3)12-17-27/h7-18,21-22,35H,5-6,19-20H2,1-4H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVGZIBEJJVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

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